10-Hydroxynortriptyline
Description
Contextualizing 10-Hydroxynortriptyline within Tricyclic Antidepressant Metabolism Research
This compound is a major metabolite of the tricyclic antidepressant (TCA) nortriptyline (B1679971), which itself is an active metabolite of amitriptyline (B1667244). drugbank.com The metabolism of nortriptyline primarily occurs in the liver, where it undergoes hydroxylation at the 10-position to form this compound. drugbank.com This process is mainly facilitated by the cytochrome P450 enzyme system, particularly the CYP2D6 isoenzyme, with some contribution from CYP3A4. drugbank.comnih.gov
Significance of this compound as an Active Metabolite
The presence of this active metabolite means that the therapeutic and potential toxic effects of nortriptyline administration are a result of the combined actions of both the parent compound and this compound. g-standaard.nlontosight.ai The plasma concentrations of this compound can sometimes exceed those of nortriptyline itself, highlighting its importance in the clinical effects of the medication. nih.gov
Overview of this compound Isomers and their Research Relevance
(E)-10-Hydroxynortriptyline (E-10-OH-NT) Research
(E)-10-hydroxynortriptyline is the major and more pharmacologically relevant of the two isomers. drugbank.com It is formed stereospecifically by the CYP2D6 enzyme. nih.gov Research indicates that (E)-10-OH-NT is a potent inhibitor of norepinephrine (B1679862) reuptake. medchemexpress.combertin-bioreagent.com Studies have shown that the formation of (E)-10-OH-NT is closely linked to the genetic polymorphism of CYP2D6, with "poor metabolizers" producing very little of this metabolite. nih.govnih.gov
The pharmacokinetic profile of (E)-10-OH-NT has been studied in healthy subjects. After oral administration, it is well-absorbed and has a plasma half-life of approximately 8 to 12 hours. researchgate.net Interestingly, (E)-10-OH-NT has been found to have significantly less anticholinergic activity compared to its parent compound, nortriptyline. nih.gov This suggests that the formation of this metabolite may contribute to a more favorable side effect profile in some patients. nih.gov
| Isomer | Common Name | Key Research Findings |
| (E)-10-Hydroxynortriptyline | E-10-OH-NT | Major, more pharmacologically active isomer. drugbank.com Potent norepinephrine reuptake inhibitor. medchemexpress.combertin-bioreagent.com Formation is dependent on CYP2D6 activity. nih.govnih.gov Lower anticholinergic effects than nortriptyline. nih.gov |
| (Z)-10-Hydroxynortriptyline | Z-10-OH-NT | Generally found in lower concentrations than the (E)-isomer. nih.gov Also an active metabolite contributing to the overall effect of nortriptyline. ontosight.ai Its formation is not as closely linked to CYP2D6 polymorphism as the (E)-isomer. nih.gov |
(Z)-10-Hydroxynortriptyline (Z-10-OH-NT) Research
(Z)-10-hydroxynortriptyline is the other geometric isomer of this compound. ontosight.ai Research has shown that plasma concentrations of the (Z)-isomer are generally lower than those of the (E)-isomer in patients treated with nortriptyline. nih.gov One study in geriatric depressed inpatients found that (Z)-10-OH-NT concentrations averaged about 14% of the (E)-10-OH-NT concentrations. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74853-74-0 (maleate[1:1]) | |
| Record name | 10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |
| Record name | 10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetic Research of 10 Hydroxynortriptyline
Absorption and Bioavailability Studies of Nortriptyline (B1679971) and its Metabolites
Nortriptyline is readily absorbed from the gastrointestinal tract following oral administration. drugbank.comnih.gov However, it is subject to considerable first-pass metabolism in the liver, where it is converted to metabolites including 10-hydroxynortriptyline. drugbank.comnih.gov This initial metabolic process contributes to significant variability in plasma concentrations among individuals. drugbank.comnih.gov
Peak plasma concentrations of the parent drug, nortriptyline, are typically reached within 7 to 8.5 hours. drugbank.comnih.govnih.gov The bioavailability of nortriptyline is reported to range widely, from 45% to 85%. drugbank.comnih.gov
Distribution Research of this compound
This compound, like its parent compound, binds to proteins in the blood plasma, but to a lesser extent. The parent drug, nortriptyline, is approximately 92-93% bound to plasma proteins. drugbank.comnih.gov In contrast, the binding of the E-10-hydroxynortriptyline enantiomers is lower and stereoselective. nih.govnih.gov
One study using ultrafiltration determined the plasma protein binding for the (+)- and (-)-enantiomers of E-10-hydroxynortriptyline to be 54% and 69%, respectively. nih.gov Another study reported the mean free (unbound) fraction for (-)-(E)-10-OH-NT as 28.9% and for the (+)-enantiomer as 43.7%, confirming a notable difference in the protein binding between the two isomers. nih.gov
| Enantiomer | Percent Bound (%) | Percent Unbound (Free Fraction, %) | Source |
|---|---|---|---|
| (+)-(E)-10-hydroxynortriptyline | 54% | 43.7% | nih.govnih.gov |
| (-)-(E)-10-hydroxynortriptyline | 69% | 28.9% | nih.govnih.gov |
Research has demonstrated that this compound can cross the blood-brain barrier. nih.gov Studies have found that after several weeks of nortriptyline treatment, the concentration of this compound in the cerebrospinal fluid (CSF) can be higher than that of the parent drug, nortriptyline. nih.gov A strong correlation exists between the CSF and plasma concentrations of this compound. nih.gov
Despite this penetration, the concentration of this compound in the CSF is only about half of its unbound concentration in plasma. nih.govnih.gov This suggests the presence of an active transport mechanism that removes the metabolite from the CSF. nih.govnih.gov This efflux process appears to be stereoselective, with the (-)-enantiomer being removed from the CSF more readily than the (+)-enantiomer. nih.gov The CSF/plasma ratio for this compound has been measured to be in the range of 0.085 to 0.172 in patients on long-term treatment. nih.gov
Information on the specific tissue distribution of the this compound metabolite is limited. However, studies on the parent compound, nortriptyline, show that it is widely distributed throughout the body. nih.gov The highest concentrations of nortriptyline are found in the brain, heart, and liver. drugbank.comnih.gov
Metabolism of Nortriptyline to this compound
The conversion of nortriptyline to this compound is a primary metabolic pathway that occurs in the liver. drugbank.comnih.gov This reaction involves hydroxylation at the 10th carbon position of the nortriptyline molecule. drugbank.comnih.gov this compound is the most abundant and main active metabolite of nortriptyline found in the plasma. drugbank.comclinpgx.orgclinpgx.org The metabolite exists as two stereoisomers, the (E) and (Z) forms, with the E-isomer (formerly known as the trans-isomer) being produced at a significantly higher rate. clinpgx.orgnih.gov
The 10-hydroxylation of nortriptyline is mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP2D6 is the main enzyme responsible for this metabolic step, exhibiting high affinity for nortriptyline. nih.govg-standaard.nlresearchgate.net The genetic variability in the CYP2D6 enzyme is a major factor contributing to the wide interindividual differences in the plasma levels of both nortriptyline and this compound. nih.govnih.gov Individuals with different numbers of functional CYP2D6 genes (from zero in poor metabolizers to multiple copies in ultrarapid metabolizers) show a clear gene-dose effect on the clearance of nortriptyline and the formation of its hydroxylated metabolite. nih.gov
While CYP2D6 is the primary enzyme, research indicates that CYP3A4 also participates in the E-10-hydroxylation of nortriptyline, although it acts as a low-affinity enzyme in this process. nih.gov The involvement of CYP3A4 may explain the ability of individuals who are poor metabolizers via CYP2D6 to still form this compound. nih.gov Other CYP isoforms, including 1A2, 2A6, 2B6, 2C9, 2C19, and 2E1, have been found to have no detectable activity in this specific hydroxylation pathway. nih.gov
| Enzyme | Affinity | Michaelis Constant (Km) | Role | Source |
|---|---|---|---|---|
| CYP2D6 | High | 2.1 µM | Primary mediating enzyme | nih.gov |
| CYP3A4 | Low | 37.4 µM | Secondary, low-affinity enzyme | nih.gov |
Glucuronidation of this compound
Following its formation, this compound undergoes a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of the metabolite with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. wikipedia.org The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com
The glucuronidation of E-10-hydroxynortriptyline is stereoselective, with a preference for the (+)-enantiomer in humans. nih.govnih.gov In vitro studies using human liver microsomes have shown that only the (+)-E-10-OH-NT enantiomer undergoes glucuronidation. nih.gov In vivo research has confirmed this, showing that a significantly higher proportion of an administered dose of (+)-E-10-OH-NT is recovered in the urine as a glucuronide conjugate compared to the (-)-enantiomer. nih.gov Specifically, about 64% of (+)-E-10-OH-NT is glucuronidated in the liver and then eliminated in the urine. nih.gov
Elimination Research of this compound
The elimination of this compound from the body occurs through several pathways, with renal excretion being the most significant. The efficiency of these elimination processes can be influenced by various physiological factors.
Renal Excretion Mechanisms
The primary route of elimination for this compound and its glucuronide conjugate is through the kidneys via urine. unil.ch The mechanisms of renal excretion involve both glomerular filtration and active tubular secretion. unil.ch
Unconjugated this compound is excreted in the urine, and there is evidence for enantioselective tubular secretion. nih.gov The renal clearance of unbound (-)-E-10-OH-NT has been found to be significantly higher than that of (+)-E-10-OH-NT, suggesting that the (-)-enantiomer is more actively secreted. nih.gov Approximately 35% of an administered dose of the (-)-enantiomer is actively secreted as the unchanged form in the urine. nih.gov
The glucuronide conjugate of this compound is also readily excreted by the kidneys. nih.gov In individuals with impaired renal function, the elimination of both conjugated and unconjugated this compound is reduced. nih.gov This can lead to an accumulation of these metabolites in the plasma. nih.gov
Biliary Elimination and Fecal Excretion
While renal excretion is the main route of elimination, biliary and fecal excretion also play a role in the removal of drugs and their metabolites from the body. wikipedia.org For this compound, a portion of the glucuronide conjugate formed in the liver may be excreted into the bile and subsequently eliminated in the feces. nih.gov
Half-Life Determination and Variability
The elimination half-life (t½) of a compound is the time it takes for its plasma concentration to decrease by half. derangedphysiology.comdrugs.com For the enantiomers of E-10-hydroxynortriptyline, the plasma half-life has been determined to be approximately 8 to 10 hours. nih.govnih.gov
The half-life of this compound can exhibit interindividual variability due to factors such as genetic polymorphisms in metabolizing enzymes and renal function. For example, in subjects homozygous for the CYP2D610 allele, which leads to impaired metabolism, the plasma half-life of this compound was found to be longer. nih.gov
Stereoselective Pharmacokinetics of this compound Enantiomers
The pharmacokinetic profile of this compound is characterized by significant stereoselectivity, meaning its enantiomers, distinct three-dimensional configurations of the molecule, are processed differently by the body. Research has focused primarily on the enantiomers of the major metabolite, (E)-10-hydroxynortriptyline, revealing notable differences in their plasma concentrations, protein binding, metabolism, and elimination.
Following administration of racemic (E)-10-hydroxynortriptyline, the plasma concentrations of the unconjugated (-)-enantiomer are consistently found to be two to five times higher than those of the (+)-enantiomer. nih.govnih.gov This disparity is also reflected in the area under the curve (AUC), a measure of total drug exposure over time. nih.gov Despite these differences in concentration, the plasma half-lives of both enantiomers are similar, estimated to be between 8 and 10 hours. nih.govnih.gov
The observed differences in plasma levels are largely attributable to stereoselective processes in protein binding, metabolism, and renal clearance.
Protein Binding: Plasma protein binding for the enantiomers of (E)-10-hydroxynortriptyline is stereoselective. The (-)-enantiomer exhibits higher protein binding compared to the (+)-enantiomer. nih.govnih.gov One study determined the plasma protein binding to be 69% for (-)-(E)-10-hydroxynortriptyline and 54% for the (+)-enantiomer. nih.gov Another study reported the mean free (unbound) fraction in plasma was 28.9% for the (-)-enantiomer and 43.7% for the (+)-enantiomer, confirming the difference in protein binding. nih.gov
| Enantiomer | Protein Binding (%) | Mean Free Fraction in Plasma (%) |
|---|---|---|
| (-)-(E)-10-Hydroxynortriptyline | 69% nih.gov | 28.9% nih.gov |
| (+)-(E)-10-Hydroxynortriptyline | 54% nih.gov | 43.7% nih.gov |
Metabolism: The metabolism of this compound enantiomers proceeds via several stereoselective pathways.
Glucuronidation: The primary metabolic pathway, glucuronidation, shows a clear preference for the (+)-enantiomer. nih.gov In human liver microsomes, studies have shown that only the (+)-enantiomer undergoes glucuronidation. nih.gov In vivo studies confirm this, showing that a significantly higher proportion of an administered dose of (+)-(E)-10-hydroxynortriptyline (mean of 64.4%) is recovered in the urine as a glucuronide conjugate compared to the (-)-enantiomer (mean of 35.3%). nih.govnih.gov This indicates that the first-pass metabolism via glucuronidation is highly enantioselective, favoring (+)-(E)-10-hydroxynortriptyline. nih.gov
Oxidation: The enantiomers are also oxidized to their corresponding ketones, E- and Z-10-oxonortriptyline. This process is also stereoselective, with the (+)-isomers of both (E)- and (Z)-10-hydroxynortriptyline being the preferred substrates for this transformation in human liver microsomes and cytosol. nih.gov
Elimination and Clearance: Stereoselectivity is also a key factor in the elimination of the enantiomers. The total oral plasma clearance and the metabolic clearance through glucuronidation are significantly higher for (+)-(E)-10-hydroxynortriptyline than for its (-)-counterpart. nih.gov
Conversely, renal clearance of the unbound drug is higher for the (-)-enantiomer. nih.gov The renal clearance of unbound (-)-(E)-10-hydroxynortriptyline is approximately 0.57 L·kg⁻¹·hr⁻¹, whereas for unbound (+)-(E)-10-hydroxynortriptyline, it is about 0.44 L·kg⁻¹·hr⁻¹. nih.gov This suggests an enantioselective active tubular secretion process in the kidneys, with a preference for the (-)-enantiomer. nih.gov Consequently, a greater amount of the (-)-enantiomer is recovered unchanged in the urine. nih.gov
Furthermore, there appears to be a stereoselective active transport mechanism that removes (E)-10-hydroxynortriptyline from the cerebrospinal fluid (CSF) to the blood. nih.gov This efflux from the CSF is more pronounced for the (-)-enantiomer compared to the (+)-enantiomer, which is consistent with the stereoselectivity observed in renal secretion. nih.gov
| Pharmacokinetic Parameter | (-)-(E)-10-Hydroxynortriptyline | (+)-(E)-10-Hydroxynortriptyline |
|---|---|---|
| Relative Plasma Concentration | 2 to 5 times higher nih.gov | Lower |
| Plasma Half-life | 8 to 9 hours nih.gov | |
| % of Dose Recovered in Urine as Glucuronide | 35.3% nih.gov | 64.4% nih.gov |
| Renal Clearance of Unbound Drug (L·kg⁻¹·hr⁻¹) | 0.57 nih.gov | 0.44 nih.gov |
| Total Oral Plasma Clearance | Lower | Significantly Higher nih.gov |
Pharmacodynamic Research of 10 Hydroxynortriptyline
Neurotransmitter Reuptake Inhibition Research
Studies into the effects of 10-hydroxynortriptyline on neurotransmitter transporters are crucial for understanding its antidepressant activity. This research primarily examines its potency in inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), key neurotransmitters implicated in the pathophysiology of depression.
Research has consistently demonstrated that this compound is a potent inhibitor of norepinephrine reuptake. Multiple studies have established that the E-isomer, E-10-hydroxynortriptyline, is equipotent to its parent drug, nortriptyline (B1679971), in its ability to block the neuronal uptake of noradrenaline. nih.govbohrium.com This pronounced inhibitory action on norepinephrine transporters suggests that the metabolite significantly contributes to the therapeutic effects seen during nortriptyline therapy. bohrium.comnih.gov The similar potency between the metabolite and the parent compound indicates that the hydroxylation at the 10-position does not diminish its activity at the norepinephrine transporter. nih.gov
In contrast to its potent effect on norepinephrine, this compound is a significantly weaker inhibitor of serotonin reuptake. nih.gov A study investigating its effects on serotonin uptake in platelets found a substantial difference in potency compared to its parent compound. The research determined the half-maximal inhibitory concentration (IC50) required to block serotonin uptake. nih.gov
| Compound | IC50 for Serotonin Uptake Inhibition (nM) |
|---|---|
| Nortriptyline | 940 |
| E-10-Hydroxynortriptyline | 6700 |
As the data indicates, the IC50 value for E-10-hydroxynortriptyline was 6700 nM, which is substantially higher than the 940 nM for nortriptyline. nih.gov This finding demonstrates that the parent drug, nortriptyline, is primarily responsible for the inhibition of serotonin uptake observed during treatment. nih.gov
Receptor Affinity and Interaction Studies
Beyond neurotransmitter transporters, the interaction of this compound with various neuroreceptors has been investigated to characterize its broader pharmacological effects.
A key area of investigation has been the affinity of this compound for muscarinic acetylcholine (B1216132) receptors, as antagonism at these receptors is associated with anticholinergic side effects. Research has shown that the affinity of E-10-hydroxynortriptyline for these receptors is considerably lower than that of nortriptyline. nih.govnih.gov One study, using competition binding assays with radiolabeled quinuclidinyl benzilate in rat brain tissue, found that E-10-hydroxynortriptyline has only about 1/18th the affinity of nortriptyline for the muscarinic receptor. nih.gov Another investigation across various guinea pig tissues (heart, parotid gland, cerebral cortex, urinary bladder, and ileum) similarly concluded that the affinity of E-10-hydroxynortriptyline was approximately 10 to 12 times lower than that of nortriptyline. nih.gov
| Compound | Relative Affinity for Muscarinic Acetylcholine Receptors (Compared to Nortriptyline) | Source |
|---|---|---|
| Nortriptyline | 1 (Reference) | nih.govnih.gov |
| E-10-Hydroxynortriptyline | ~1/10 to 1/18 | nih.govnih.gov |
This significantly reduced affinity for muscarinic receptors suggests that this compound may contribute less to the anticholinergic side effects of treatment compared to its parent compound. nih.gov
Electrocorticogram (EEG) Studies and Neurological Effects
Electrocorticography (ECoG), a technique that records electrical activity directly from the surface of the brain, has been used to study the neurological effects of this compound in animal models. karger.comwikipedia.org In a study involving rats, the administration of E-10-hydroxynortriptyline produced distinct changes in the electrocorticogram. karger.com Both visual and computerized evaluations of the ECoG recordings revealed that E-10-hydroxynortriptyline possesses clear antidepressant properties. These findings in animal models support observations from previous experiments in human subjects. karger.com
Anxiolytic Activity Research
In addition to its antidepressant profile, research suggests that this compound may also possess anxiolytic, or anxiety-reducing, properties. The same electrocorticogram (ECoG) study in rats that demonstrated antidepressant effects also provided evidence for an anxiolytic profile for E-10-hydroxynortriptyline. karger.com While these findings are considered preliminary and require further investigation to determine their clinical relevance, they indicate a potential role for this metabolite in the anxiolytic effects observed with nortriptyline treatment. karger.com
Analytical Methodologies in 10 Hydroxynortriptyline Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the determination of 10-hydroxynortriptyline in biological samples, particularly human plasma. This methodology is favored for its high sensitivity and specificity.
Several validated LC-MS/MS methods have been established for the simultaneous estimation of nortriptyline (B1679971) (NTP) and its metabolite, this compound (OH-NTP). One such method utilizes a simple liquid-liquid extraction process for sample preparation from 250 µL of human plasma. nih.gov The chromatographic separation is often achieved using a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.govnih.gov Detection by electrospray ionization (ESI) in the positive ion mode, coupled with multiple reaction monitoring (MRM), allows for precise quantification. nih.govresearchgate.net
These methods demonstrate excellent sensitivity, with lower limits of quantitation (LLOQ) reported as low as 1.09 ng/mL and 0.5 ng/mL for this compound. nih.govnih.gov The calibration curves for these assays are typically linear over a specified concentration range, with correlation coefficients (r) consistently greater than 0.998. nih.govnih.gov The total run time for such analyses is often short, around 2.5 to 6 minutes, facilitating high-throughput analysis. nih.govnih.gov One approach involves the acid dehydration of the 10-hydroxy metabolite to the less polar 10,11-dehydronortriptyline prior to analysis. nih.gov
The table below summarizes key parameters from a representative LC-MS/MS method for this compound analysis.
| Parameter | Value | Reference |
| Analyte | This compound (OH-NTP) | nih.gov |
| Internal Standard | Carbamazepine | nih.gov |
| Matrix | Human Plasma | nih.gov |
| LLOQ | 1.09 ng/mL | nih.gov |
| Linearity Range | 1.09-30.0 ng/mL | nih.gov |
| Total Run Time | 2.5 min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the analysis of this compound. This method has been successfully applied to measure amitriptyline (B1667244) and its metabolites, including nortriptyline, 10-hydroxyamitriptyline, and this compound, in human plasma. nih.gov
A key step in GC-MS analysis of hydroxylated metabolites like this compound is a derivatization or dehydration process to create compounds with more suitable gas chromatographic properties. nih.gov In one method, the alcohol metabolites are dehydrated during sample preparation without loss of the isotopic label from the internal standards. nih.gov The analysis is then performed using chemical ionization (CI) with isobutane (B21531) serving as both the carrier and reagent gas. nih.gov Quantification is achieved through selective ion monitoring (SIM) of the protonated molecular ions (MH+) of the analyte and its corresponding deuterated internal standard. nih.gov
The sensitivity of the GC-MS method for this compound has been reported with an assay sensitivity of 1 ng/mL. nih.gov This technique has demonstrated high precision and accuracy, with percent errors of less than 5%. nih.gov
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) is a versatile technique that is often coupled with various detectors for the quantification of this compound. While frequently used in conjunction with mass spectrometry (LC-MS/MS), HPLC methods with UV or diode-array detection (DAD) have also been developed.
Reversed-phase (RP-HPLC) is the most common separation mode. These methods typically employ a C18 column and an isocratic or gradient mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.netresearchgate.net One method describes a two-step liquid-liquid extraction for sample preparation and a reversed-phase separation with isocratic elution, achieving a limit of detection of 5 ng/mL for this compound and other related analytes. researchgate.net Another RP-HPLC method for the parent compound, nortriptyline, utilized a mobile phase of sodium hexane (B92381) sulphonic acid in water and acetonitrile, with detection at 210 nm. ijpras.com
While HPLC-UV methods may offer less sensitivity compared to mass spectrometry-based methods, they can provide sufficient performance for certain applications and are widely available in many laboratories. researchgate.net
Isotope-Labeled Internal Standards in Quantitative Analysis
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative bioanalysis, particularly in mass spectrometry-based methods for this compound. An ideal internal standard (IS) co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variations during sample processing and analysis. youtube.com
Deuterium-labeled analogs are commonly employed for the analysis of this compound. nih.gov For instance, [2H3]10-OH-NT has been used as an internal standard in LC-MS/MS methods. nih.gov Similarly, deuterated analogs of nortriptyline and other metabolites are synthesized for use in GC-MS analyses. nih.gov The use of these stable isotope-labeled standards allows for the application of the isotope dilution technique, where a known amount of the labeled compound is added to the sample at the beginning of the workflow. lumiprobe.com
By calculating the ratio of the mass spectrometric response of the analyte to that of the internal standard, analysts can achieve highly reliable quantification that is robust against matrix effects and other sources of analytical variability. youtube.com
The table below lists examples of internal standards used in this compound analysis.
| Analytical Method | Internal Standard Used | Reference |
| LC-MS/MS | [2H3]10-OH-NT | nih.gov |
| GC-MS | Deuterated this compound | nih.gov |
| LC-MS/MS | Deuterated amitriptyline and nortriptyline | researchgate.net |
| LC-MS/MS | Carbamazepine (structurally similar) | nih.gov |
Method Validation for Bioanalytical Studies
The validation of bioanalytical methods is a critical requirement to ensure the reliability and acceptability of data for pharmacokinetic and other regulatory submissions. nih.govich.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for this process. nih.govfda.gov A full validation for a chromatographic method must characterize several key parameters. ich.org
For methods analyzing this compound, validation includes establishing:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Calibration Curve and Linearity: The relationship between instrument response and analyte concentration over a defined range. For this compound, linear ranges such as 1.09-30.0 ng/mL have been established. nih.gov
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Reported LLOQs for this compound range from 0.5 ng/mL to 1.09 ng/mL. nih.govnih.gov
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov For this compound assays, intra- and inter-day precision values must meet acceptance criteria, often with a coefficient of variation (CV) below 15%. nih.govnih.gov
Recovery: The efficiency of the extraction process. nih.gov
Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, auto-sampler, and freeze-thaw cycles. nih.gov
These validation parameters ensure that the analytical method is reliable for its intended purpose in bioanalytical studies. europa.eu
Drug Interaction Research Involving 10 Hydroxynortriptyline
Cytochrome P450 Enzyme Inhibition and Induction
The formation of 10-hydroxynortriptyline from its parent compound, nortriptyline (B1679971), is primarily mediated by the cytochrome P450 enzyme system. Specifically, CYP2D6 is the high-affinity enzyme responsible for this hydroxylation process, while CYP3A4 acts as a low-affinity enzyme. nih.govdrugbank.compharmgkb.org The activity of these enzymes can be altered by other medications, leading to changes in the metabolic rate of nortriptyline and consequently, the levels of this compound.
Inhibition of CYP2D6: The co-administration of drugs that inhibit CYP2D6 can lead to a decrease in the formation of this compound. rug.nlnih.gov This is because the metabolic pathway responsible for its creation is blocked or slowed down. For instance, paroxetine (B1678475), a potent CYP2D6 inhibitor, has been shown to significantly reduce the levels of this compound when administered concurrently with nortriptyline. rug.nlnih.govnih.gov Other drugs known to inhibit CYP2D6 include bupropion, cinacalcet, fluoxetine, quinidine, duloxetine, sertraline, and terbinafine. nih.gov
Induction of CYP3A4: Conversely, drugs that induce the activity of CYP3A4 can increase the clearance of nortriptyline via the low-affinity hydroxylation pathway. nih.gov This can lead to a higher rate of this compound formation. Examples of CYP3A4 inducers include pentobarbital, carbamazepine, and rifampin. nih.gov While CYP3A4's contribution to nortriptyline metabolism is generally minor under normal conditions, its role becomes more significant when its activity is induced. nih.gov
Below is a table summarizing the effects of various drugs on the enzymes involved in this compound formation:
| Drug | Effect on Enzyme | Primary Enzyme Affected | Consequence on this compound Formation |
| Paroxetine | Inhibition | CYP2D6 | Decreased |
| Quinidine | Inhibition | CYP2D6 | Decreased |
| Ketoconazole | Inhibition | CYP3A4 | Minimal under normal conditions |
| Pentobarbital | Induction | CYP3A4 | Increased |
| Carbamazepine | Induction | CYP3A4 | Increased |
| Rifampin | Induction | CYP3A4 | Increased |
Impact of Co-administered Drugs on this compound Levels
The plasma concentration of this compound is a critical factor in the therapeutic and potential toxic effects of nortriptyline treatment. Co-administration of other drugs can significantly alter these levels, necessitating careful monitoring.
The addition of a CYP2D6 inhibitor like paroxetine has been demonstrated to effectively lower high serum levels of this compound. nih.govamsterdamumc.nl In a study involving patients with high baseline levels of this metabolite, the addition of a low dose of paroxetine resulted in a significant decrease in this compound concentrations, bringing them into a safer range for many patients. rug.nlnih.govamsterdamumc.nl Specifically, the average ratio of nortriptyline to this compound concentrations increased, indicating a reduction in the metabolic conversion. nih.govamsterdamumc.nl
Conversely, CYP3A4 inducers such as carbamazepine, pentobarbital, and rifampin can increase the clearance of nortriptyline, which may lead to higher levels of this compound. nih.gov This is particularly relevant for individuals who are poor metabolizers via the CYP2D6 pathway, as the CYP3A4 pathway becomes more dominant. nih.gov
The following table illustrates the impact of co-administered drugs on this compound plasma levels based on a prospective pharmacokinetic study:
| Co-administered Drug | Mechanism of Interaction | Effect on this compound Levels |
| Paroxetine (5 mg) | CYP2D6 Inhibition | Decreased |
In one study, the addition of 5 mg of paroxetine to patients with high this compound levels (>200 μg/L) resulted in a decrease in these levels for all patients, with 80% achieving safe concentrations. nih.govamsterdamumc.nl The average nortriptyline/10-hydroxynortriptyline concentration ratio increased from 0.32 to 0.59. nih.govamsterdamumc.nl
Implications for Therapeutic Outcomes
The modulation of this compound levels through drug interactions has significant implications for the therapeutic efficacy and safety of nortriptyline treatment. High concentrations of this compound have been associated with cardiotoxicity. rug.nl Therefore, managing its levels is crucial for patient safety.
By inhibiting CYP2D6, drugs like paroxetine can lower dangerously high levels of this compound, allowing patients who might otherwise have to discontinue treatment to continue with nortriptyline therapy safely. rug.nlnih.govamsterdamumc.nl This intentional introduction of a drug-drug interaction can optimize treatment by normalizing a skewed metabolism. nih.gov In ultrarapid metabolizers, who may have excessively high this compound levels and subtherapeutic nortriptyline levels, the addition of a CYP2D6 inhibitor can help achieve a more favorable balance, increasing the parent drug's efficacy while reducing the metabolite's potential for toxicity. rug.nl
This strategic use of drug interactions allows for a more personalized approach to treatment, adjusting the metabolic profile to suit the individual patient's genetic makeup and co-medication regimen.
Clinical Research Applications and Therapeutic Drug Monitoring Tdm
Role of 10-Hydroxynortriptyline in Therapeutic Drug Monitoring of Nortriptyline (B1679971)
Therapeutic drug monitoring for nortriptyline typically involves measuring the plasma concentration of the parent drug to ensure it falls within the established therapeutic range, generally considered to be 50 to 150 ng/mL. However, given that this compound is an active metabolite, its concentration is also a crucial consideration in TDM, particularly in specific patient populations such as the elderly and individuals with renal impairment. droracle.ai The steady-state plasma levels of E-10-hydroxynortriptyline can be higher than those of nortriptyline in approximately 50% of patients. nih.gov
Concentration-Effect Relationships and Clinical Relevance
Research has established a relationship between the plasma concentration of this compound and the clinical outcomes of nortriptyline therapy, encompassing both therapeutic efficacy and adverse effects. The E-isomer of this compound, in particular, has been a focus of these investigations.
Studies have suggested that high plasma levels of E-10-hydroxynortriptyline might have an inhibitory effect on the therapeutic efficacy of nortriptyline. scielo.br This could be a contributing factor to the observed curvilinear "therapeutic window" of nortriptyline, where concentrations above a certain level lead to a diminished antidepressant response. scielo.br The competitive mechanism involving E-10-hydroxynortriptyline might play a role in this phenomenon. scielo.br
Conversely, elevated concentrations of this compound, including both E- and Z-isomers, have been linked to an increased risk of cardiotoxicity. nih.gov Specifically, increases in the PR interval, QRS duration, and QTc interval on an electrocardiogram (ECG) have been associated with plasma concentrations of nortriptyline and its hydroxylated metabolites. nih.gov Multiple regression analyses have indicated that while increasing nortriptyline concentrations are associated with PR interval prolongation, increases in Z-10-hydroxynortriptyline are linked to a longer QRS duration and QTc interval. nih.gov This underscores the clinical relevance of monitoring these metabolites to prevent cardiac conduction abnormalities.
| Parameter | Associated Compound(s) | Clinical Implication |
| Therapeutic Efficacy | E-10-hydroxynortriptyline | High levels may inhibit antidepressant response |
| Cardiotoxicity (PR Interval) | Nortriptyline | Increased concentration associated with prolongation |
| Cardiotoxicity (QRS & QTc) | Z-10-hydroxynortriptyline | Increased concentration associated with prolongation |
Research in Specific Patient Populations (e.g., Elderly, Renal Impairment)
The pharmacokinetics of this compound are notably altered in specific patient populations, particularly the elderly and individuals with renal impairment, which has significant clinical implications.
Elderly Patients: Elderly patients often exhibit higher plasma concentrations of this compound. hpra.iefda.gov This increase is attributed to age-related changes in both the rate of liver hydroxylation of nortriptyline and the renal clearance of the metabolite. nih.gov A study of depressed elderly outpatients found that plasma levels of E-10-hydroxynortriptyline were significantly correlated with age. nih.gov Furthermore, age was found to have an effect on E-10-hydroxynortriptyline levels independent of creatinine (B1669602) clearance. nih.gov The accumulation of this active metabolite can lead to toxic side effects, including cardiotoxicity, even when nortriptyline concentrations remain within the therapeutic range. labcorp.comriagenerics.com In one study, elderly patients who developed cardiac conduction defects during nortriptyline treatment had significantly higher E-10-hydroxynortriptyline levels than those who did not. nih.gov
Patients with Renal Impairment: Renal function plays a crucial role in the elimination of this compound. Studies have demonstrated an inverse correlation between the plasma concentration of E-10-hydroxynortriptyline and creatinine clearance. nih.gov The ratio of E-10-hydroxynortriptyline to nortriptyline is also inversely correlated with creatinine clearance. droracle.ai This indicates that in patients with impaired renal function, the clearance of the hydroxylated metabolite is reduced, leading to its accumulation. Therefore, monitoring of this compound is particularly important in this patient group to avoid potential toxicity. nih.gov Interestingly, one study found that chronic renal failure did not significantly alter the metabolism of the parent drug, nortriptyline, as measured by its half-life or clearance. nih.gov
| Patient Population | Key Finding | Clinical Relevance |
| Elderly | Increased plasma concentrations of E-10-hydroxynortriptyline, correlated with age. nih.gov | Higher risk of cardiotoxicity, even with therapeutic nortriptyline levels. nih.govlabcorp.comriagenerics.com |
| Renal Impairment | Inverse correlation between E-10-hydroxynortriptyline levels and creatinine clearance. nih.gov | Reduced clearance and accumulation of the metabolite, necessitating monitoring. droracle.ainih.gov |
Cerebrospinal Fluid (CSF) Monitoring in Clinical Studies
The investigation of this compound concentrations in cerebrospinal fluid (CSF) provides valuable insights into its central nervous system (CNS) penetration and potential contribution to the neuropharmacological effects of nortriptyline.
Clinical studies have shown that this compound readily crosses the blood-brain barrier. In depressed patients treated with nortriptyline, the mean concentration of 10-OH-NT in the CSF was found to be higher than that of the parent drug, nortriptyline. nih.gov A strong correlation exists between the CSF and plasma concentrations of both nortriptyline and 10-OH-NT, with correlation coefficients (r) of 0.92 and 0.77, respectively. nih.gov This suggests that plasma levels can serve as a reliable indicator of CNS exposure to both the parent drug and its active metabolite.
The CSF/plasma ratio of this compound has been found to be influenced by factors such as sex and body height, particularly in males. nih.gov It has been hypothesized that CSF circulation may be influenced by body height, leading to a steeper gradient of 10-OH-NT across the blood-brain barrier in taller individuals. nih.gov The elimination of the more polar 10-OH-NT from the CSF is thought to occur primarily through bulk flow, while the less polar nortriptyline is believed to exit via diffusion in the choroid plexus. nih.gov
A pilot study involving the direct administration of E-10-hydroxynortriptyline to patients with major depressive episodes observed a significant decrease in the noradrenaline metabolite HMPG in the CSF, providing in vivo evidence of its noradrenaline uptake inhibiting properties. nih.gov
| CSF Study Finding | Details | Reference |
| CSF Concentrations | Mean 10-OH-NT levels in CSF were higher than nortriptyline levels. | nih.gov |
| CSF-Plasma Correlation | Strong correlation between CSF and plasma levels for both nortriptyline (r=0.92) and 10-OH-NT (r=0.77). | nih.gov |
| Factors Influencing CSF/Plasma Ratio | Sex and body height, particularly in males, influence the ratio for 10-OH-NT. | nih.gov |
| Biochemical Effect in CSF | Administration of E-10-OH-NT led to a decrease in the noradrenaline metabolite HMPG. | nih.gov |
Preclinical and in Vitro Research of 10 Hydroxynortriptyline
In Vitro Metabolism Studies
In vitro studies have been instrumental in elucidating the enzymatic pathways responsible for the formation of 10-hydroxynortriptyline from its parent compound, nortriptyline (B1679971). Research has primarily focused on the role of the cytochrome P450 (CYP) enzyme system in human liver microsomes.
Key findings from these studies indicate that the 10-hydroxylation of nortriptyline is a process mediated by at least two different CYP isoforms, exhibiting biphasic kinetics. The high-affinity component of this metabolic process is primarily catalyzed by CYP2D6, while a low-affinity component is mediated by CYP3A4 nih.gov. This dual-enzyme involvement has significant implications for predicting drug-drug interactions and understanding inter-individual variability in nortriptyline metabolism.
Kinetic studies using heterologously expressed human CYP enzymes have provided specific affinity constants (Km) for each isoform. These studies have demonstrated that CYP2D6 has a significantly higher affinity for nortriptyline compared to CYP3A4 nih.gov. The identification of CYP3A4 as a low-affinity enzyme in this pathway helps to explain the clinical observation that individuals who are poor metabolizers via CYP2D6 are still able to produce the this compound metabolite nih.gov. Furthermore, the involvement of CYP3A4 provides a basis for understanding interactions with drugs that induce this enzyme, such as certain anticonvulsants and rifampin, which can lead to increased clearance of nortriptyline through this hydroxylation pathway nih.gov.
| CYP Isoform | Affinity (Km) in heterologously expressed systems (μM) | Affinity (Km) in human liver microsomes (μM) | Role |
|---|---|---|---|
| CYP2D6 | 2.1 | 1.3 ± 0.4 | High-affinity component |
| CYP3A4 | 37.4 | 24.4 ± 7 | Low-affinity component |
In Vivo Animal Model Studies
In vivo studies in animal models have provided further understanding of the pharmacological properties of this compound. These studies have investigated its effects on various physiological systems and its pharmacokinetic profile.
One area of investigation has been the compound's affinity for muscarinic receptors, which is relevant to the anticholinergic side effects commonly associated with tricyclic antidepressants. A study utilizing guinea pig tissues, including the heart, parotid gland, cerebral cortex, urinary bladder, and ileum, examined the binding affinity of E-10-hydroxynortriptyline to muscarinic receptors. The results demonstrated that the affinity of E-10-hydroxynortriptyline for these receptors was approximately 10 to 12 times lower than that of the parent compound, nortriptyline, across all tissues studied researchgate.netnmu.edunih.gov. This finding suggests that the 10-hydroxy metabolite is likely to have a reduced anticholinergic effect compared to nortriptyline.
| Compound | Relative Affinity Compared to Nortriptyline | Tissue Investigated |
|---|---|---|
| E-10-Hydroxynortriptyline | 10-12 times lower | Heart, Parotid Gland, Cerebral Cortex, Urinary Bladder, Ileum |
Cell Culture Assays for Mechanistic Investigations
Cell culture assays have been employed to investigate the molecular mechanisms underlying the pharmacological effects of this compound. A key finding from these studies is the compound's ability to inhibit the reuptake of noradrenaline (norepinephrine), a mechanism central to the antidepressant action of many tricyclic compounds nih.govumassmed.edu.
Advanced Research Directions and Emerging Areas
Biomarker Discovery and Validation
The concentration of 10-hydroxynortriptyline in plasma is being investigated as a potential biomarker for drug metabolism, particularly concerning the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. The process of biomarker discovery involves identifying and validating measurable indicators of a biological state or condition. bio-techne.comcriver.com
The ratio of the parent drug, nortriptyline (B1679971), to its metabolite, this compound, is strongly correlated with an individual's CYP2D6 genotype. nih.govbohrium.com The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. wikipedia.org
Research has demonstrated a clear relationship between the number of functional CYP2D6 genes and the plasma kinetics of both nortriptyline and this compound. nih.gov For instance, a study involving individuals with zero, one, two, three, and thirteen functional CYP2D6 genes showed a distinct correlation between the gene count and the ratio of the area under the curve (AUC) of nortriptyline to that of this compound. nih.gov This relationship underscores the potential of the nortriptyline/10-hydroxynortriptyline ratio as a biomarker to predict an individual's CYP2D6 metabolic capacity. bohrium.com Validating this biomarker could allow for genotyping individuals, which may be valuable for differentiating ultrarapid metabolizers from patients who are non-compliant with their medication and for ensuring appropriate drug selection. nih.gov
| Number of Functional CYP2D6 Genes | Metabolizer Phenotype | Proportional AUC (Nortriptyline) / AUC (this compound) Ratio |
|---|---|---|
| 0 | Poor Metabolizer | 36 |
| 1 | Extensive Metabolizer (Heterozygous) | 25 |
| 2 | Extensive Metabolizer (Homozygous) | 10 |
| 3 | Ultrarapid Metabolizer | 4 |
| 13 | Ultrarapid Metabolizer | 1 |
Further research is focused on validating this biomarker across diverse populations and clinical settings to establish its utility in personalized medicine.
Novel Metabolite Identification and Characterization
While this compound is the primary metabolite of nortriptyline, ongoing research aims to identify and characterize other, less abundant or previously unknown metabolites that are formed from or in conjunction with it. The biotransformation of nortriptyline is complex, involving multiple enzymatic reactions. tandfonline.comclinpgx.org
Hydroxylation at the 10-position to form this compound is a major pathway mediated by CYP2D6. tandfonline.comdrugbank.com However, further metabolic steps can occur. One identified pathway involves the demethylation of this compound to form 10-hydroxydidesmethylamitriptyline. tandfonline.com This metabolite is often found in its conjugated form in urine. tandfonline.com
Another potential, though minor, metabolic pathway involves the introduction of a second hydroxy group into the this compound molecule, resulting in the formation of isomeric glycols. tandfonline.com Furthermore, this compound itself undergoes extensive conjugation, primarily glucuronidation, before excretion. tandfonline.comnih.gov Characterizing these novel and secondary metabolites is crucial for a complete understanding of the disposition and clearance of nortriptyline and for identifying any additional biologically active or potentially toxic species. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, are instrumental in these identification and characterization efforts.
Systems Biology Approaches to this compound Pathways
Systems biology represents a holistic approach to understanding complex biological interactions, moving from the study of single components to the analysis of the entire system. researchgate.net Applying systems biology to the study of this compound involves integrating data from genomics, proteomics, and metabolomics to model the entire network of pathways that influence its formation, activity, and elimination.
This approach considers the metabolic pathways involving this compound not as isolated linear reactions but as part of a larger, interconnected network. fastercapital.com For example, a systems-level model would incorporate the genetic variations in CYP2D6 (genomics), the expression levels and activity of this enzyme (proteomics), and the resulting concentrations of nortriptyline, this compound, and other downstream metabolites (metabolomics).
Q & A
Q. What analytical methods are recommended for quantifying 10-Hydroxynortriptyline in biological samples, and how do they ensure accuracy?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key validation parameters include linearity (e.g., 5–500 ng/mL), limit of detection (LOD ≤ 1 ng/mL), and inter-day precision (<15% CV). Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction, is critical to minimize matrix effects . Calibration curves using deuterated internal standards (e.g., this compound-d₃) improve accuracy by correcting for recovery variability .
Q. How do demographic factors (e.g., age, ethnicity) influence interindividual variability in this compound pharmacokinetics?
Population pharmacokinetic studies using nonlinear mixed-effects modeling (NONMEM) are essential to assess covariates like CYP2D6 polymorphisms, which are prevalent in certain ethnic groups and affect metabolite formation. For example, Japanese patients exhibit higher this compound plasma levels due to CYP2D6*10 allele frequency, necessitating dose adjustments . Studies should stratify participants by genotype and use bootstrapping to validate model robustness .
Q. What ethical considerations are critical when designing clinical studies involving this compound measurement?
Informed consent must explicitly address the collection and storage of biological samples for metabolite analysis. GDPR compliance (EU) or IRB approvals (US) require anonymization of patient identifiers and secure data storage. Protocols should specify procedures for handling incidental findings (e.g., undiagnosed metabolic disorders) and include a data protection impact assessment (DPIA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound therapeutic ranges across studies?
Meta-analyses using random-effects models can account for heterogeneity in assay methodologies and patient populations. For instance, discrepancies between HPLC and immunoassay results arise from cross-reactivity with isomers (e.g., Z-10-Hydroxynortriptyline). Standardizing reference materials (e.g., USP Pharmacopeial Standards) and reporting confidence intervals for therapeutic thresholds (e.g., 15–25 ng/mL) improve comparability .
Q. What experimental designs are optimal for elucidating the pharmacodynamic role of this compound in depression treatment?
Randomized controlled trials (RCTs) with active comparators (e.g., nortriptyline) should employ blinded outcome assessments using validated scales like the Montgomery–Åsberg Depression Rating Scale (MADRS). Dose-response modeling and path analysis can disentangle direct effects of this compound from parent drug contributions. Preclinical models (e.g., forced swim test in CYP2D6-humanized mice) may clarify mechanistic pathways .
Q. How can in vitro-in vivo extrapolation (IVIVE) models predict this compound exposure in special populations (e.g., hepatic impairment)?
Physiologically based pharmacokinetic (PBPK) models integrating enzyme kinetics (CYP2D6, CYP3A4) and tissue-specific clearance data simulate metabolite accumulation. Validation requires clinical data from hepatically impaired cohorts, with sensitivity analyses to identify critical parameters (e.g., hepatic blood flow). Software like GastroPlus or Simcyp enables scenario testing for dose adjustments .
Q. What strategies mitigate isomer-specific analytical challenges in this compound research?
Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation of E- and Z-10-Hydroxynortriptyline. Method optimization should include mobile phase pH (e.g., 6.8) and column temperature (25°C) to enhance resolution. Nuclear magnetic resonance (NMR) or X-ray crystallography confirms isomer identity in reference standards .
Methodological Frameworks
Q. How should researchers structure statistical analysis plans for this compound studies to ensure reproducibility?
Pre-register analysis pipelines (e.g., on Open Science Framework) detailing primary endpoints (e.g., metabolite/parent drug ratio) and secondary outcomes (e.g., MADRS score change). Use mixed models to handle repeated measures and include CONSORT flow diagrams for RCTs. Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals instead of relying solely on p-values .
Q. What guidelines apply to reporting preclinical studies investigating this compound’s neuroprotective effects?
Follow ARRIVE 2.0 guidelines: Specify sample size justification (power analysis), randomization protocols, and blinding during outcome assessment. Include raw data for behavioral tests (e.g., tail suspension test) in supplementary materials. Use PRISMA checklists for systematic reviews of metabolite efficacy .
Q. How can multi-omics approaches advance understanding of this compound’s role in treatment-resistant depression?
Integrate metabolomics (LC-MS), transcriptomics (RNA-seq), and gut microbiome data (16S sequencing) using pathway enrichment tools (e.g., MetaboAnalyst). Machine learning models (e.g., random forests) can identify biomarker panels (e.g., this compound + IL-6) predictive of remission. Public repositories like MetaboLights ensure data reusability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
